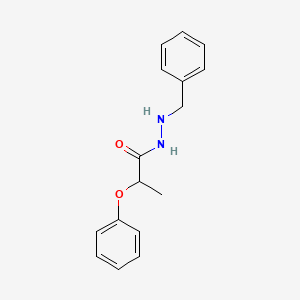![molecular formula C15H21BrN2O4 B13373395 4-bromo-3,5-dimethoxy-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B13373395.png)
4-bromo-3,5-dimethoxy-N-[2-(4-morpholinyl)ethyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-3,5-dimethoxy-N-[2-(4-morpholinyl)ethyl]benzamide is a complex organic compound with a molecular formula of C14H19BrN2O3 This compound is characterized by the presence of a bromine atom, two methoxy groups, and a morpholine ring attached to the benzamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-3,5-dimethoxy-N-[2-(4-morpholinyl)ethyl]benzamide typically involves multiple steps. One common route starts with the bromination of 3,5-dimethoxybenzoic acid to introduce the bromine atom at the 4-position. This is followed by the formation of the benzamide through an amide coupling reaction with 2-(4-morpholinyl)ethylamine. The reaction conditions often involve the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents and reagents is also tailored to minimize costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
4-bromo-3,5-dimethoxy-N-[2-(4-morpholinyl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 3,5-dimethoxy-N-[2-(4-morpholinyl)ethyl]benzamide.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like palladium on carbon (Pd/C) with hydrogen gas (H2).
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of 4-bromo-3,5-dimethoxybenzoic acid.
Reduction: Formation of 3,5-dimethoxy-N-[2-(4-morpholinyl)ethyl]benzamide.
Substitution: Formation of 4-azido-3,5-dimethoxy-N-[2-(4-morpholinyl)ethyl]benzamide or 4-thio-3,5-dimethoxy-N-[2-(4-morpholinyl)ethyl]benzamide.
Aplicaciones Científicas De Investigación
4-bromo-3,5-dimethoxy-N-[2-(4-morpholinyl)ethyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-bromo-3,5-dimethoxy-N-[2-(4-morpholinyl)ethyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby affecting downstream signaling pathways involved in cell proliferation and survival.
Comparación Con Compuestos Similares
Similar Compounds
- 4-bromo-3,5-dimethoxy-N-(2-methylpropyl)benzamide
- 4-bromo-3,5-dimethoxy-N-(2-morpholinyl)benzamide
- 4-bromo-3,5-dimethoxy-N-(2-piperidinyl)benzamide
Uniqueness
4-bromo-3,5-dimethoxy-N-[2-(4-morpholinyl)ethyl]benzamide is unique due to the presence of the morpholine ring, which imparts distinct physicochemical properties and biological activities. This structural feature differentiates it from other similar compounds and may contribute to its specific interactions with molecular targets.
Propiedades
Fórmula molecular |
C15H21BrN2O4 |
|---|---|
Peso molecular |
373.24 g/mol |
Nombre IUPAC |
4-bromo-3,5-dimethoxy-N-(2-morpholin-4-ylethyl)benzamide |
InChI |
InChI=1S/C15H21BrN2O4/c1-20-12-9-11(10-13(21-2)14(12)16)15(19)17-3-4-18-5-7-22-8-6-18/h9-10H,3-8H2,1-2H3,(H,17,19) |
Clave InChI |
WGRMRGWHDQDBTC-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1Br)OC)C(=O)NCCN2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(cycloheptylamino)-1-methyl-2-oxoethyl]-1-[(4-methoxyphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B13373314.png)
![S-[(1-benzyl-2-oxo-1,2,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)methyl] O-ethyl thiocarbonate](/img/structure/B13373317.png)
![6-[3-(Allyloxy)phenyl]-3-[(benzylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13373320.png)
![4-[3-(Azepan-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2-phenylquinoline](/img/structure/B13373323.png)
![1-allyl-3-(3-{[(4-bromophenyl)sulfonyl]amidyl}-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-1H-imidazol-3-ium](/img/structure/B13373325.png)
![N-(2-hydroxypropyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B13373331.png)
![1-(2,4-Dimethylphenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]ethanone](/img/structure/B13373352.png)
![4-benzoyl-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(3-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13373366.png)
![4-[4-(allyloxy)benzoyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13373373.png)
![4-bromo-2-fluoro-N-[2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B13373381.png)
![4-{3-[(benzylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-N,N-dimethylaniline](/img/structure/B13373386.png)

![2-(2,5-dimethoxybenzylidene)-6-hydroxy-7-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-1-benzofuran-3(2H)-one](/img/structure/B13373398.png)
![methyl 2-(2,2-dimethylcarbohydrazonoyl)-6-methyl-6H-furo[2,3-b]pyrrole-5-carboxylate](/img/structure/B13373401.png)
